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Compound of Interest

Compound Name: Daphnicyclidin H

Cat. No.: B1158447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Daphnicyclidin H is a member of the Daphniphyllum alkaloids, a complex and structurally

diverse family of natural products isolated from plants of the Daphniphyllum genus.[1] First

reported by Kobayashi and colleagues in 2001, these alkaloids feature unique and intricate

polycyclic skeletons that have garnered significant interest from the synthetic and medicinal

chemistry communities. The elucidation of their structures relies heavily on the detailed

interpretation of spectroscopic data. This technical guide provides a comprehensive overview

of the spectroscopic analysis of Daphnicyclidin H, with a focus on its nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data. The information is presented to aid

researchers in the identification and characterization of this and related natural products.

Spectroscopic Data
The definitive structural elucidation of Daphnicyclidin H was achieved through a combination

of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. While

the specific quantitative data from the original publication is not publicly available in the search

results, this section provides a template for the presentation of such data, which is crucial for

comparative purposes and for guiding future research.

Mass Spectrometry
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High-resolution mass spectrometry is essential for determining the elemental composition of a

new compound. For Daphnicyclidin H, Fast Atom Bombardment (FAB) mass spectrometry

was initially used to establish its molecular formula.[1]

Table 1: High-Resolution Mass Spectrometry Data for Daphnicyclidin H

Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ [Value] [Value] [Formula]

(Note: Specific numerical values for Daphnicyclidin H are not available in the provided search

results.)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional

structure of organic molecules like Daphnicyclidin H. The ¹H NMR spectrum provides

information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C

NMR spectrum reveals the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data for Daphnicyclidin H (in CDCl₃)

Position
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

(Note: A complete data set for Daphnicyclidin H is not available in the provided search results.

This table serves as a template for data presentation.)

Table 3: ¹³C NMR Spectroscopic Data for Daphnicyclidin H (in CDCl₃)

Position Chemical Shift (δ) [ppm]

(Note: A complete data set for Daphnicyclidin H is not available in the provided search results.

This table serves as a template for data presentation.)
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Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic

analysis of Daphniphyllum alkaloids, based on common practices in the field.

Isolation of Daphnicyclidin H
Extraction: The dried and powdered stems of Daphniphyllum humile or D. teijsmanni are

extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then

evaporated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with different organic solvents of increasing polarity, for example, n-hexane, chloroform

(CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

Chromatographic Separation: The chloroform-soluble fraction, which typically contains the

alkaloids, is subjected to a series of chromatographic techniques to isolate the individual

compounds. This multi-step process often includes:

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and

eluted with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl₃/MeOH) to yield several

fractions.

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar

polarity are further purified on a Sephadex LH-20 column, eluting with a solvent like

methanol.

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved

using reversed-phase HPLC (e.g., on an ODS column) with a suitable solvent system

(e.g., acetonitrile/water) to yield the pure Daphnicyclidin H.

Spectroscopic Analysis
Mass Spectrometry: High-resolution mass spectra are typically recorded on a time-of-flight

(TOF) or Orbitrap mass spectrometer. For the initial discovery of Daphnicyclidin H, Fast

Atom Bombardment (FAB) was used.[1] The sample is dissolved in a suitable solvent (e.g.,

methanol) and introduced into the ion source.
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NMR Spectroscopy:

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on

a high-field NMR spectrometer (e.g., 500 MHz or higher).

The purified compound is dissolved in a deuterated solvent, typically deuterated

chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

Data is processed using specialized software to assign the chemical shifts and coupling

constants for all protons and carbons in the molecule.

Structure Elucidation Workflow
The process of determining the structure of a novel natural product like Daphnicyclidin H is a

logical progression of extraction, isolation, and spectroscopic analysis. The following diagram

illustrates this general workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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